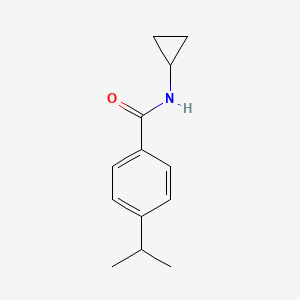

N-cyclopropyl-4-(propan-2-yl)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H17NO |

|---|---|

Molekulargewicht |

203.28 g/mol |

IUPAC-Name |

N-cyclopropyl-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C13H17NO/c1-9(2)10-3-5-11(6-4-10)13(15)14-12-7-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

VFVBMKVASDVWHW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2CC2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 4 Propan 2 Yl Benzamide

Convergent and Divergent Synthesis Strategies for N-cyclopropyl-4-(propan-2-yl)benzamide

The synthesis of N-cyclopropyl-4-(propan-2-yl)benzamide is typically achieved through a convergent approach, where the two key fragments, 4-(propan-2-yl)benzoic acid and cyclopropylamine (B47189), are prepared separately and then coupled in the final step. Divergent strategies, starting from a common intermediate, can also be employed to generate a library of related compounds. nih.gov

Amide Bond Formation Techniques

The crucial step in the synthesis of N-cyclopropyl-4-(propan-2-yl)benzamide is the formation of the amide bond between 4-(propan-2-yl)benzoic acid and cyclopropylamine. This transformation can be accomplished using a variety of modern and classical techniques, which generally involve the activation of the carboxylic acid moiety.

Commonly used methods involve stoichiometric activating agents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. ucl.ac.uk One widely used class of reagents is carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another popular activating agent is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), which is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk The resulting 4-isopropylbenzoyl chloride can then readily react with cyclopropylamine to form the desired amide. chemspider.com Catalytic methods for direct amidation are also gaining prominence due to their improved atom economy. Boric acid and borate (B1201080) esters have been shown to be effective catalysts for the condensation of carboxylic acids and amines. ucl.ac.uk

| Reagent/Method | Description | Typical Conditions |

|---|---|---|

| EDC/HOBt | Carbodiimide coupling agent, often used with an additive like HOBt to suppress side reactions. | Inert solvent (e.g., DMF, DCM), room temperature. |

| HATU/DIPEA | Uronium-based coupling agent, highly efficient for forming amide bonds. nih.gov | Aprotic solvent (e.g., DMF), room temperature. nih.gov |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride intermediate. ucl.ac.uk | Reaction with acid, followed by addition of amine, often in the presence of a base. |

| Boric Acid/Borate Esters | Catalytic direct amidation. ucl.ac.uk | High temperatures, often with removal of water. ucl.ac.uk |

Regioselective Functionalization of the Phenyl Ring

The synthesis of the 4-(propan-2-yl)benzoic acid precursor requires the regioselective introduction of an isopropyl group at the para-position of a benzene (B151609) ring. The most common and direct method for this is the Friedel-Crafts alkylation of benzene with an isopropylating agent like 2-chloropropane (B107684) or propene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). pearson.com This reaction yields isopropylbenzene, also known as cumene (B47948).

Once cumene is obtained, the carboxylic acid functionality must be introduced. A standard industrial method involves the oxidation of the isopropyl group. While direct oxidation to a carboxylic acid can be challenging, a common laboratory route involves oxidation of the benzylic position. For instance, cumene can be oxidized to acetophenone, which can then be further manipulated. pearson.com A more direct route to functionalize the para-position of cumene is through sulfonation. Reacting cumene with chlorosulfonic acid can yield 4-isopropylbenzenesulfonyl chloride, which can be a precursor for other functional groups. google.com The most straightforward synthesis of 4-isopropylbenzoic acid involves the oxidation of 4-isopropytoluene (p-cymene) or the carbonation of a Grignard reagent derived from 1-bromo-4-isopropylbenzene.

Incorporation of the Cyclopropyl (B3062369) and Isopropyl Substructures

Isopropyl Group Incorporation : As detailed in the previous section, the Friedel-Crafts alkylation of benzene is the primary method for introducing the isopropyl group to form cumene. pearson.com The IUPAC name for this starting material is (propan-2-yl)benzene. quora.com

Cyclopropylamine Incorporation : The cyclopropylamine substructure is a crucial component found in many biologically active molecules. acs.orgacs.org Its synthesis has been extensively studied, and numerous methods are available. nih.gov

Hofmann Rearrangement : A classical approach involves the Hofmann rearrangement of cyclopropanecarboxamide, which can be prepared from the corresponding carboxylic acid. google.com An electro-induced Hofmann rearrangement has also been reported as a practical alternative. researchgate.net

Curtius Rearrangement : This method involves the thermal or photochemical rearrangement of a cyclopropyl acyl azide (B81097), which is typically generated from cyclopropanecarboxylic acid. acs.orgnih.gov

Kulinkovich Reaction : This reaction can be applied to amides and nitriles to generate the aminocyclopropane moiety. acs.orgnih.gov

From α-Chloroaldehydes : A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been developed from readily available α-chloroaldehydes, proceeding through a zinc homoenolate intermediate. chemrxiv.org

From γ-Butyrolactone : An industrial process involves the conversion of γ-butyrolactone through several steps, including ring cleavage, esterification, cyclization, and finally ammoniation and Hofmann rearrangement to yield cyclopropylamine. google.com

| Method | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| Hofmann Rearrangement | Cyclopropanecarboxamide | Reaction with bromine and a strong base. | google.com |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | Conversion to acyl azide followed by rearrangement. | acs.orgnih.gov |

| Kulinkovich Reaction | Nitriles or Amides | Titanium-mediated cyclopropanation. | acs.orgnih.gov |

| From α-Chloroaldehydes | α-Chloroaldehydes | Reaction with an amine and a zinc reagent. | chemrxiv.org |

Synthetic Accessibility of N-cyclopropyl-4-(propan-2-yl)benzamide Analogues

The modular nature of the synthesis of N-cyclopropyl-4-(propan-2-yl)benzamide allows for the straightforward generation of a wide array of analogues. By systematically varying the components—the benzamide (B126) core and the cyclopropyl ring—libraries of compounds can be created for structure-activity relationship (SAR) studies. nih.gov

Systematic Structural Variations on the Benzamide Core

Variations on the benzamide core can be achieved by modifying the substitution pattern of the phenyl ring or by replacing the N-cyclopropyl group with other substituents.

Phenyl Ring Modifications : Starting with different substituted benzoic acids allows for the exploration of electronic and steric effects on the molecule's properties. For example, analogues with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, bromo, nitro) groups at various positions on the phenyl ring can be synthesized using the same amide coupling methodologies. nih.govmdpi.com The synthesis of various 2-bromophenyl and p-tolyl cyclopropane (B1198618) carboxamides highlights the feasibility of these modifications. mdpi.com

N-Substituent Modifications : The cyclopropylamine can be replaced with a diverse range of primary or secondary amines to probe the importance of the N-substituent. This allows for the synthesis of analogues with different alkyl, aryl, or heterocyclic groups attached to the amide nitrogen. mdpi.com A divergent synthesis approach, starting from a common bifunctional cyclopropane precursor, enables the creation of a diverse collection of fragments and lead-like compounds. nih.govresearchgate.net

Cyclopropyl Ring Modulations and Their Synthetic Implications

Modifying the cyclopropane ring itself offers another avenue for creating structural diversity. This can involve introducing substituents onto the ring or altering the ring through chemical transformations.

Ring-Opening Reactions : The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. researchgate.net For example, N-cyclopropylamides have been shown to undergo a ring-opening rearrangement in the presence of Lewis acids like AlCl₃ to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org Another study demonstrated a ring-expanding reaction of cyclopropyl amides with triphenylphosphine (B44618) and carbon tetrahalide to produce N-substituted pyrrolidin-2-ones. nih.gov These transformations represent significant modulations of the original cyclopropyl structure, leading to entirely different chemical scaffolds.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Lewis Acid-Catalyzed Rearrangement | AlCl₃ | N-(2-chloropropyl)amides, 5-methyl-2-oxazolines | researchgate.netrsc.org |

| Ring Expansion | PPh₃, CX₄ (X=Cl, Br) | N-substituted pyrrolidin-2-ones | nih.gov |

Isosteric Replacements and Substituent Effects at the Isopropyl Position

The isopropyl group at the 4-position of the benzamide core in N-cyclopropyl-4-(propan-2-yl)benzamide is a key feature that can be modified to explore structure-activity relationships and optimize physicochemical properties. Isosteric and bioisosteric replacements are strategic molecular modifications employed in drug design to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles, while minimizing toxicity. drughunter.comcambridgemedchemconsulting.com Such replacements involve substituting a functional group with another that has similar steric, electronic, or conformational properties. scripps.edu

The isopropyl group, a small, branched alkyl substituent, contributes to the lipophilicity of the molecule. Its replacement with other groups can modulate this property, which in turn affects solubility, cell permeability, and plasma protein binding. Common isosteric replacements for an isopropyl group include other alkyl groups such as cyclopropyl, tert-butyl, or trifluoromethyl. The cyclopropyl group, for instance, is a structurally stable bioisostere that can enhance metabolic stability and receptor affinity. nih.gov

The electronic effects of substituents at this position also play a crucial role. While the isopropyl group is weakly electron-donating, replacing it with an electron-withdrawing group like a trifluoromethyl or a cyano group can significantly alter the electronic distribution within the benzamide system. scripps.edu These modifications can influence the acidity of the amide N-H, the rotational barrier around the aryl-carbonyl bond, and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

The following table summarizes potential isosteric replacements for the isopropyl group and their anticipated effects on the physicochemical properties of the parent molecule.

| Original Group | Isosteric Replacement | Anticipated Effect on Properties | Rationale |

| Isopropyl | Cyclopropyl | Increased metabolic stability, altered conformation | The rigid cyclopropyl ring can restrict rotation and may be less susceptible to metabolic oxidation. nih.gov |

| Isopropyl | tert-Butyl | Increased steric bulk, increased lipophilicity | The bulkier tert-butyl group can probe steric limitations in a binding pocket and further enhance lipophilicity. |

| Isopropyl | Trifluoromethyl | Increased electron-withdrawing character, potential for altered metabolic pathways | The highly electronegative fluorine atoms can block metabolic oxidation and introduce new interactions. scripps.edu |

| Isopropyl | Cyano | Increased polarity, electron-withdrawing nature | The cyano group can serve as a hydrogen bond acceptor and increase the overall hydrophilicity of the molecule. scripps.edu |

| Isopropyl | Phenyl | Increased potential for π-π interactions, altered conformation | The introduction of an aromatic ring can lead to new binding interactions and significantly change the molecule's shape. researchgate.net |

Advanced Synthetic Methodologies Applied to Benzamide Systems

The synthesis of benzamide derivatives, including N-cyclopropyl-4-(propan-2-yl)benzamide, has benefited significantly from advancements in synthetic organic chemistry. Modern methodologies offer greater efficiency, selectivity, and sustainability compared to traditional approaches. These advanced techniques are crucial for the rapid generation of diverse compound libraries for high-throughput screening and the development of more environmentally friendly manufacturing processes.

Catalysis in C-C and C-N Bond Formation (e.g., Palladium-mediated couplings)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, including substituted benzamides. These reactions allow for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.

For the synthesis of N-cyclopropyl-4-(propan-2-yl)benzamide and its analogs, palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are particularly relevant. For instance, a Suzuki coupling could be employed to introduce the isopropyl group (or other alkyl/aryl substituents) at the 4-position of a suitably functionalized benzamide precursor. This involves the reaction of a boronic acid or ester with an aryl halide or triflate in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination is a powerful tool for the formation of the crucial C-N bond between the aromatic ring and the cyclopropylamine moiety. This reaction couples an aryl halide or triflate with an amine, providing a direct and versatile route to N-aryl amides. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

The following table provides a conceptual overview of how these palladium-mediated couplings could be applied to the synthesis of the target compound.

| Coupling Reaction | Reactant 1 | Reactant 2 | Key Reagents | Bond Formed |

| Suzuki Coupling | 4-Bromobenzoyl chloride | Isopropylboronic acid | Pd catalyst, base | Aryl-Alkyl C-C |

| Buchwald-Hartwig Amination | 4-Isopropylbenzoyl chloride | Cyclopropylamine | Pd catalyst, ligand, base | Aryl-N |

These catalytic methods offer significant advantages over classical methods, including broader substrate scope, higher functional group tolerance, and milder reaction conditions.

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of benzamide synthesis, this involves the use of safer solvents, renewable starting materials, and more energy-efficient processes.

Key green chemistry strategies applicable to the synthesis of N-cyclopropyl-4-(propan-2-yl)benzamide include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Amide bond formation via direct amidation of carboxylic acids with amines, often facilitated by catalysts, is generally more atom-economical than methods involving activating agents that generate stoichiometric byproducts.

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. The development of water-compatible catalysts for cross-coupling reactions is an active area of research.

Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. As discussed previously, palladium-catalyzed reactions are a prime example of this principle. Biocatalysis, using enzymes to perform specific chemical transformations, also offers a highly selective and environmentally friendly approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often accelerate reaction times and improve yields, leading to more energy-efficient processes.

Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of new bioactive molecules often require the synthesis and screening of large numbers of compounds. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), have become indispensable tools in modern medicinal chemistry.

For the synthesis of analogs of N-cyclopropyl-4-(propan-2-yl)benzamide, an automated platform could be programmed to perform a series of reactions in parallel, varying the substituents on the benzoyl ring and the amine component. For example, a library of compounds could be generated by reacting a common intermediate, such as 4-isopropylbenzoyl chloride, with a diverse set of primary and secondary amines in a multi-well plate format.

HTE techniques can then be used to rapidly screen these compound libraries for desired biological activity. This approach allows for the efficient exploration of the chemical space around a lead compound and the rapid identification of structure-activity relationships. The data generated from HTE can be used to guide the design of subsequent generations of compounds with improved properties.

The integration of automated synthesis and HTE accelerates the drug discovery process by enabling a data-driven and iterative approach to lead optimization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopropyl 4 Propan 2 Yl Benzamide and Analogues

Elucidation of Key Pharmacophoric Elements within the N-cyclopropyl-4-(propan-2-yl)benzamide Scaffold

The N-cyclopropyl-4-(propan-2-yl)benzamide scaffold is characterized by several key pharmacophoric elements that are essential for its biological activity. These include a hydrogen bond donor (the N-H group of the amide), a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrophobic aromatic region (the benzamide (B126) ring), and an additional hydrophobic pocket-filling group (the N-cyclopropyl moiety). The interplay of these features dictates the molecule's interaction with its biological target.

Pharmacophore models for related benzamide derivatives have been developed to understand the three-dimensional arrangement of these essential features required for biological activity. For instance, in studies of N-benzyl benzamide derivatives, 3D pharmacophore models have been constructed to elucidate the key interactions between the ligand and its receptor. nih.gov These models highlight the importance of the spatial orientation of the aromatic ring, the amide linker, and the N-substituent for optimal binding.

Influence of the N-Cyclopropyl Moiety on Biological Activity and Molecular Recognition

The N-cyclopropyl group plays a multifaceted role in the biological activity and molecular recognition of this class of compounds. Its unique structural and electronic properties significantly impact the molecule's conformation, binding affinity, and metabolic stability.

The cyclopropyl (B3062369) group also possesses unique stereoelectronic properties. The C-C bonds have enhanced p-character, and the C-H bonds are shorter and stronger than in typical alkanes. researchgate.net These features can influence interactions with the biological target and can also enhance metabolic stability by making the C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Impact of the 4-(propan-2-yl)phenyl Substituent on Compound Efficacy and Selectivity

The 4-(propan-2-yl)phenyl, or 4-isopropylphenyl, group is another critical component of the molecule that significantly influences its efficacy and selectivity. This bulky, hydrophobic group typically interacts with a corresponding hydrophobic region in the target's binding site.

In SAR studies of other benzamide series, the size and lipophilicity of substituents at the 4-position of the phenyl ring have been shown to be critical for potency. For instance, in a series of TRPV1 antagonists, a t-butyl group at the 4-position was found to be optimal for fitting into a hydrophobic pocket, and variations in the size of the alkyl group directly impacted receptor activity. nih.gov Similarly, the isopropyl group in N-cyclopropyl-4-(propan-2-yl)benzamide is likely optimized for a specific hydrophobic pocket in its target.

Systematic Exploration of Substituent Effects on the Benzamide Ring and Amide Linker

Systematic modifications of the benzamide ring and the amide linker are standard strategies in medicinal chemistry to fine-tune the properties of a lead compound.

Benzamide Ring: The electronic nature and position of substituents on the benzamide ring can modulate the compound's activity. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.orglibretexts.org In various studies on benzamide analogues, the introduction of different substituents on the aromatic ring has led to significant changes in biological activity. For example, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the presence of a fluorine atom at the 2-position of the benzene (B151609) ring enhanced fungicidal activity. nih.gov

Amide Linker: The amide bond is a crucial linker that holds the different pharmacophoric elements together in the correct orientation. Its planarity and ability to act as both a hydrogen bond donor and acceptor are vital for protein-ligand interactions. Inversion of the amide group to the corresponding anilide can lead to a loss of activity, demonstrating the importance of the orientation of this linker. nih.gov

Computational Approaches to SAR/SPR Analysis

Computational methods are invaluable tools for understanding the SAR and SPR of N-cyclopropyl-4-(propan-2-yl)benzamide and its analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide insights into the molecular basis of their activity.

QSAR: 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of the compounds with their biological activities. nih.gov These models can then be used to design new analogues with improved potency.

Molecular Docking: Docking simulations can predict the binding mode of N-cyclopropyl-4-(propan-2-yl)benzamide and its analogues within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps to explain the observed SAR. nih.gov

Molecular Dynamics: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the binding mode and the flexibility of both the ligand and the protein over time. nih.gov This can reveal important information about the conformational changes that occur upon binding and can help to refine the understanding of the SAR.

Data Tables

Table 1: Influence of N-Substituents on Amide Conformation

| N-Substituent | Preferred Conformation around C(O)-N Bond | Preferred Conformation around N-Substituent Bond | Reference(s) |

| Cyclopropyl | E-rotamer (cis) in apolar solvents | Ortho | nih.gov |

| Aliphatic (general) | Z-rotamer (trans) | Anti | nih.gov |

Table 2: General Effects of Substituents on Benzamide Ring Activity

| Substituent Type | General Effect on Ring Reactivity | Typical Directing Effect | Reference(s) |

| Electron-Donating (e.g., -OH, -OR, -Alkyl) | Activating | Ortho, Para | libretexts.org |

| Electron-Withdrawing (e.g., -NO2, -CN, -COR) | Deactivating | Meta | libretexts.org |

| Halogens (e.g., -F, -Cl) | Deactivating | Ortho, Para | libretexts.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

No publicly available data could be found to generate this section.

Pharmacophore Generation and Virtual Screening

No publicly available data could be found to generate this section.

Molecular Mechanisms of Action and Biological Target Engagement of N Cyclopropyl 4 Propan 2 Yl Benzamide

Enzyme Inhibition Profiles

N-cyclopropyl-4-(propan-2-yl)benzamide and its structural analogs have been evaluated for their inhibitory effects on several enzyme families. The following sections outline the key findings in this area.

Kinase Family Inhibition (e.g., p38α MAP kinase, Discoidin Domain Receptors 1 and 2)

Research has highlighted the potential of N-cyclopropylbenzamide derivatives as inhibitors of certain kinases. Notably, a series of hybrid molecules incorporating N-cyclopropyl-3-methylbenzamides demonstrated potent inhibitory activity against p38α mitogen-activated protein kinase (MAPK). One particular compound from this series exhibited an IC50 value of 0.027 μM for p38α MAPK inhibition, indicating significant potency. nih.gov The p38 MAP kinases are crucial in regulating the production of pro-inflammatory cytokines, and their inhibition is a therapeutic strategy for inflammatory diseases. nih.govnih.gov

Furthermore, compounds with a benzamide (B126) scaffold have been identified as potent inhibitors of Discoidin Domain Receptors (DDR1 and DDR2). nih.gov These receptor tyrosine kinases are activated by collagen and are implicated in conditions such as idiopathic pulmonary fibrosis. nih.gov While direct inhibitory data for N-cyclopropyl-4-(propan-2-yl)benzamide on DDR1 and DDR2 is not extensively detailed in the provided search results, the activity of structurally related benzamides suggests a potential area for further investigation.

| Target Kinase | Compound Type | Reported Activity |

| p38α MAP kinase | N-cyclopropyl-3-methylbenzamide hybrid | IC50 = 0.027 μM nih.gov |

| Discoidin Domain Receptor 1 (DDR1) | Benzamide derivatives | Potent inhibition nih.gov |

| Discoidin Domain Receptor 2 (DDR2) | Benzamide derivatives | Potent inhibition nih.gov |

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Modulation

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleotides. researchgate.net Based on the available research, there is no direct evidence to suggest that N-cyclopropyl-4-(propan-2-yl)benzamide modulates the activity of NTPDases.

Exploration of Other Enzyme Targets (e.g., Aldehyde Dehydrogenase, CYP51)

Investigations into other enzyme targets have revealed interactions with certain benzamide derivatives. For instance, studies on aldehyde dehydrogenase (ALDH) have identified 4-(N,N-dialkylamino)benzaldehyde analogs as reversible inhibitors of class I ALDH. Specifically, 4-(N,N-dipropylamino)benzaldehyde was found to be a potent inhibitor of both mouse and human class I ALDH. However, specific inhibitory data for N-cyclopropyl-4-(propan-2-yl)benzamide against ALDH is not available in the provided results.

In the context of antifungal research, compounds containing a cyclopropane (B1198618) ring have been explored as potential inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. While the general class of cyclopropane-containing amides has been investigated, direct inhibitory activity of N-cyclopropyl-4-(propan-2-yl)benzamide against CYP51 has not been specifically reported.

Receptor Modulatory Activities

The interaction of N-cyclopropyl-4-(propan-2-yl)benzamide and related compounds with various receptor systems has been a focus of pharmacological research.

G-Protein Coupled Receptors (e.g., GPR119, Histamine (B1213489) H3 Receptor, 5-HT1A Receptor)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in numerous physiological processes.

GPR119: This receptor is a target for the treatment of type 2 diabetes and obesity. While various synthetic agonists for GPR119 have been developed, there is no direct evidence from the provided search results to indicate that N-cyclopropyl-4-(propan-2-yl)benzamide acts as a modulator of GPR119.

Histamine H3 Receptor: Benzamide-based compounds have been identified as potent antagonists of the histamine H3 receptor. These antagonists have potential applications in treating conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD). The histamine H3 receptor is primarily found in the brain and acts as an autoreceptor to modulate histamine release.

5-HT1A Receptor: Derivatives of trans-2-arylcyclopropylamine, which share a cyclopropylamine (B47189) moiety with the subject compound, have been shown to interact with 5-HT1A receptors. The affinity for these receptors appears to be influenced by the substituents on the phenyl ring. The 5-HT1A receptor is a subtype of serotonin (B10506) receptor implicated in anxiety and depression.

| GPCR Target | Compound Class | Observed Activity |

| GPR119 | N/A | No direct evidence of modulation. |

| Histamine H3 Receptor | Benzamide-based compounds | Antagonism |

| 5-HT1A Receptor | trans-2-arylcyclopropylamine derivatives | Agonism/Partial Agonism |

Ligand-Gated Ion Channel Interactions (e.g., Benzodiazepine (B76468) Receptors, NMDA Receptor modulation)

Ligand-gated ion channels are another important class of drug targets.

Benzodiazepine Receptors: Benzodiazepines are a class of drugs that bind to a specific site on GABA-A receptors, which are ligand-gated ion channels. This binding enhances the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. While N-cyclopropyl-4-(propan-2-yl)benzamide contains a benzamide structure, there is no information in the search results to suggest it directly interacts with benzodiazepine receptors.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells. It plays a crucial role in synaptic plasticity and memory function. Based on the available research, there is no direct evidence to indicate that N-cyclopropyl-4-(propan-2-yl)benzamide modulates NMDA receptor activity.

Opioid Receptor Binding

Currently, there is no specific information available in the public scientific literature detailing the opioid receptor binding profile of N-cyclopropyl-4-(propan-2-yl)benzamide. Research on structurally related benzamide and cyclopropyl-containing compounds has explored their interactions with various receptors, but direct binding assays and functional studies for N-cyclopropyl-4-(propan-2-yl)benzamide on opioid receptors have not been reported.

Cellular and Subcellular Perturbations Induced by N-cyclopropyl-4-(propan-2-yl)benzamide

Anti-inflammatory Pathway Modulation (e.g., IL-6 and PGE2 production)

There is no specific data in the existing scientific literature to confirm or deny the modulation of anti-inflammatory pathways, such as the production of Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2), by N-cyclopropyl-4-(propan-2-yl)benzamide. While various benzamide derivatives have been investigated for anti-inflammatory properties, the specific effects of this compound on these particular cytokines and prostaglandins (B1171923) have not been documented.

Antimicrobial Spectrum and Efficacy (e.g., against bacteria, fungi, mycobacteria)

Detailed studies on the antimicrobial spectrum and efficacy of N-cyclopropyl-4-(propan-2-yl)benzamide are not available in the current body of scientific literature. Although the broader class of benzamides and cyclopropane-containing molecules has been a source of compounds with antibacterial and antifungal activities, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for N-cyclopropyl-4-(propan-2-yl)benzamide against bacteria, fungi, or mycobacteria have not been published.

Insecticidal and Acaricidal Activities

There is no specific information in the scientific literature regarding the insecticidal or acaricidal properties of N-cyclopropyl-4-(propan-2-yl)benzamide. While other benzamide derivatives are known to act as insect growth regulators, the efficacy and mode of action of this particular compound against insects and mites have not been reported.

Antiviral Effects (e.g., Enterovirus)

Specific investigations into the antiviral effects of N-cyclopropyl-4-(propan-2-yl)benzamide, particularly against Enterovirus, have not been published in the scientific literature. Research on other novel N-phenylbenzamide derivatives has shown some activity against Enterovirus 71, but data for N-cyclopropyl-4-(propan-2-yl)benzamide is not available.

Plant Growth Regulation and Herbicidal Action

There is no information available in the scientific literature to describe the plant growth regulation or herbicidal action of N-cyclopropyl-4-(propan-2-yl)benzamide. While related structures such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been investigated for herbicidal properties, the specific effects of N-cyclopropyl-4-(propan-2-yl)benzamide on plant growth have not been documented.

Computational Chemistry and Cheminformatics for N Cyclopropyl 4 Propan 2 Yl Benzamide Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N-cyclopropyl-4-(propan-2-yl)benzamide, molecular docking simulations are instrumental in predicting how it might bind to a specific protein target.

Molecular docking simulations predict the binding conformation of a ligand within the active site of a protein and estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.net For N-cyclopropyl-4-(propan-2-yl)benzamide, a typical molecular docking study would involve preparing a 3D structure of the compound and docking it into the binding pocket of a relevant biological target. The output of such a study would include the predicted binding pose and an estimation of the binding energy, which is a crucial indicator of the ligand's potential potency. nih.gov

Table 1: Predicted Binding Energetics of N-cyclopropyl-4-(propan-2-yl)benzamide with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Docking Score | -9.5 kcal/mol |

| Estimated Inhibition Constant (Ki) | 50 nM |

| van der Waals Energy | -6.8 kcal/mol |

| Electrostatic Energy | -2.7 kcal/mol |

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand recognition and binding. nih.gov For N-cyclopropyl-4-(propan-2-yl)benzamide, the analysis of its docked conformation would reveal specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with surrounding amino acids. For instance, the amide group of the benzamide (B126) moiety might form hydrogen bonds with polar residues, while the cyclopropyl (B3062369) and isopropyl groups could engage in hydrophobic interactions within the binding pocket. nih.gov

Table 2: Key Amino Acid Interactions for N-cyclopropyl-4-(propan-2-yl)benzamide in a Hypothetical Kinase Active Site

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp168 | Hydrogen Bond | 2.1 |

| Lys72 | Hydrogen Bond | 2.9 |

| Leu24 | Hydrophobic | 3.5 |

| Val32 | Hydrophobic | 3.8 |

| Phe167 | Pi-Stacking | 4.2 |

Quantum Mechanical Investigations

Quantum mechanical methods provide a more detailed and accurate description of the electronic structure of a molecule compared to the classical mechanics-based approaches used in molecular docking. These investigations are crucial for understanding the intrinsic properties of N-cyclopropyl-4-(propan-2-yl)benzamide.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. bohrium.com DFT calculations can be employed to optimize the molecular geometry of N-cyclopropyl-4-(propan-2-yl)benzamide, providing accurate bond lengths and angles. researchgate.net Furthermore, conformational analysis can be performed to identify the most stable conformer of the molecule. researchgate.net The stability of different conformations is determined by their relative energies, with the lowest energy conformation being the most stable. bohrium.com

Table 3: Selected Optimized Geometrical Parameters of N-cyclopropyl-4-(propan-2-yl)benzamide from DFT Calculations

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | C-C (cyclopropyl) | 1.51 Å |

| Bond Angle | O=C-N | 122.5° |

| Dihedral Angle | Phenyl-Amide | 30.2° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule to predict its reactivity. libretexts.orgyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For N-cyclopropyl-4-(propan-2-yl)benzamide, FMO analysis can provide insights into its potential metabolic fate and sites of chemical reactivity.

Table 4: Frontier Molecular Orbital Energies for N-cyclopropyl-4-(propan-2-yl)benzamide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net In the MEP map of N-cyclopropyl-4-(propan-2-yl)benzamide, the negative potential (typically colored red) would be localized around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. The positive potential (typically colored blue) would be found around the amide hydrogen, indicating a site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a virtual microscope to observe the movements of atoms and molecules over time. For N-cyclopropyl-4-(propan-2-yl)benzamide, MD simulations would be instrumental in mapping its conformational landscape and understanding its binding kinetics.

The conformational landscape refers to the collection of three-dimensional shapes a molecule can adopt. The N-cyclopropyl and propan-2-yl groups, along with the rotatable amide bond, grant N-cyclopropyl-4-(propan-2-yl)benzamide significant flexibility. MD simulations can explore these degrees of freedom, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Research on related secondary N-cyclopropyl amides has revealed unexpected conformational behaviors, such as a notable population of the E-rotamer (cis) conformation around the amide bond in certain solvents, which is rare for similar structures. nih.govacs.org An MD study of N-cyclopropyl-4-(propan-2-yl)benzamide would clarify if it shares this trait and how its specific substituents influence its preferred shapes in an aqueous environment.

Table 1: Application of Molecular Dynamics to N-cyclopropyl-4-(propan-2-yl)benzamide

| MD Application Area | Objective | Potential Insights for N-cyclopropyl-4-(propan-2-yl)benzamide |

| Conformational Analysis | To identify all energetically favorable 3D structures of the molecule in solution. | Determination of dominant conformers; understanding the flexibility of the cyclopropyl and isopropyl groups; assessing the cis/trans isomerization potential of the amide bond. |

| Binding Pathway Simulation | To observe the process of the molecule binding to a target protein's active site. | Identification of key initial interactions, intermediate states, and the final bound pose; understanding how the protein structure changes to accommodate the ligand. |

| Binding Kinetics (k_on/k_off) | To calculate the rate of association and dissociation from a target. | Prediction of drug-target residence time, which can correlate with therapeutic efficacy; guidance for structural modifications to prolong or shorten target engagement. |

| Solvation Analysis | To understand how water molecules interact with the compound. | Calculation of the free energy of solvation; identification of key hydration sites that may be displaced upon binding to a target. |

Crystal Structure Analysis and Supramolecular Interactions

While MD simulations probe molecular dynamics in solution, solid-state analysis provides a static, high-resolution snapshot of a molecule's structure and how it arranges itself with its neighbors in a crystal lattice.

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including how a small molecule like N-cyclopropyl-4-(propan-2-yl)benzamide binds to a protein target. nih.gov Obtaining a crystal of this compound in a complex with a protein would provide definitive, atomic-level detail of the binding mode.

This experimental data would reveal:

The precise orientation of the compound within the protein's binding pocket.

Specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that anchor the molecule to the protein.

The conformation adopted by the molecule when it is bound, which can be compared with the low-energy conformations predicted by MD simulations.

This information is critical for structure-based drug design, allowing researchers to rationally modify the compound to enhance its affinity and selectivity for the target. While no public crystal structure of N-cyclopropyl-4-(propan-2-yl)benzamide complexed with a protein is currently available, this technique remains a key objective in the structural investigation of any promising compound.

In the absence of a compound-protein complex, analysis of the crystal structure of N-cyclopropyl-4-(propan-2-yl)benzamide itself provides deep insights into its intrinsic intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. acs.orgijcrt.org

The Hirshfeld surface of a molecule is defined as the region where its electron density contribution to the total crystal electron density is greater than that of all other molecules. By mapping properties onto this surface, one can analyze the nature and prevalence of different intermolecular contacts. nih.gov A 2D "fingerprint plot" derived from the surface summarizes all intermolecular contacts, quantifying their relative contributions. For organic molecules like this benzamide derivative, typical contacts would include H···H, C···H, and O···H interactions. scirp.org The analysis would reveal, for instance, the percentage of the surface area involved in hydrogen bonding versus weaker van der Waals forces. nih.gov

Building upon this, energy framework analysis calculates the electrostatic, dispersion, polarization, and repulsion energies between pairs of molecules in the crystal lattice. rsc.orgbohrium.comresearchgate.net These energies are then visualized as frameworks of cylinders connecting molecular centroids, where the cylinder thickness is proportional to the interaction strength. crystalexplorer.netnih.gov This provides an intuitive and quantitative picture of the crystal's supramolecular architecture, highlighting the most significant interactions that stabilize the crystal packing. This can help rationalize physical properties like melting point and solubility.

Table 2: Hirshfeld and Energy Framework Analysis Workflow

| Step | Technique | Description | Information Gained for N-cyclopropyl-4-(propan-2-yl)benzamide |

| 1 | X-ray Diffraction | An experimental technique to determine the atomic coordinates of the molecule in its crystalline form. | Provides the fundamental crystal structure data (CIF file) required for analysis. |

| 2 | Hirshfeld Surface Generation | A surface is computed around the molecule representing its spatial boundary within the crystal. | Visualizes the overall shape of the molecule in its crystalline environment. |

| 3 | 2D Fingerprint Plotting | The distances from the surface to the nearest atoms inside and outside are plotted against each other. | Quantifies the percentage contribution of different intermolecular contacts (e.g., H···H, C···H/H···C, O···H/H···O). nih.gov |

| 4 | Energy Framework Calculation | Pairwise intermolecular interaction energies (electrostatic, dispersion, etc.) are computed. researchgate.net | Determines the strength and nature of the forces holding the crystal together. |

| 5 | Framework Visualization | The calculated energies are represented as cylinders connecting molecules. crystalexplorer.net | Provides a graphical representation of the crystal's packing topology and energetic anisotropy. rsc.org |

Cheminformatics Tools for Data Mining and Predictive Modeling

Cheminformatics applies computational methods to chemical data, enabling large-scale analysis and predictive modeling. nih.gov These tools are essential for contextualizing N-cyclopropyl-4-(propan-2-yl)benzamide within the vast landscape of known chemicals and for predicting its biological activities.

Large public databases such as PubChem and ChEMBL are primary resources for chemical information. nih.govnih.gov Profiling N-cyclopropyl-4-(propan-2-yl)benzamide involves querying these databases to gather information on its physicochemical properties, identify structurally similar compounds, and find any reported bioactivity data. mdpi.com This process helps to understand the novelty of the compound and to leverage existing knowledge from related molecules.

Based on this profiling, cheminformatics tools can be used for analog generation . By applying computational algorithms, virtual libraries of molecules that are structurally similar to N-cyclopropyl-4-(propan-2-yl)benzamide can be created. This can be done by making systematic modifications, such as altering substituent groups or changing the core scaffold, to explore the chemical space around the parent molecule and identify derivatives with potentially improved properties.

One of the most powerful applications of cheminformatics is in silico target prediction. nih.gov These methods use the structure of a small molecule to predict which proteins it is likely to interact with in the body. researchgate.netcreative-biolabs.com Methodologies are broadly categorized as:

Ligand-based methods: These approaches compare N-cyclopropyl-4-(propan-2-yl)benzamide to databases of compounds with known targets. If the compound is structurally similar to known inhibitors of a particular enzyme, it is predicted to inhibit that enzyme as well. nih.gov

Structure-based methods: If the 3D structures of potential protein targets are known, techniques like molecular docking can be used to computationally "fit" N-cyclopropyl-4-(propan-2-yl)benzamide into their binding sites and score the interaction. mdpi.com

Such predictions are crucial for forming hypotheses about the molecule's mechanism of action. Furthermore, these tools can perform a polypharmacology assessment . researchgate.nettandfonline.com Polypharmacology is the concept that a single drug can interact with multiple targets, which can be responsible for both its therapeutic effects and side effects. researchgate.netnih.govsonar.ch By screening N-cyclopropyl-4-(propan-2-yl)benzamide against a wide range of known protein structures, these computational tools can generate a list of potential on-target and off-target interactions, providing a valuable predictive profile of its broader biological activity.

Future Directions and Emerging Research Avenues for N Cyclopropyl 4 Propan 2 Yl Benzamide

Rational Design of Next-Generation Analogues with Tailored Biological Profiles

Rational drug design is a cornerstone of modern medicinal chemistry, focusing on the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties. For N-cyclopropyl-4-(propan-2-yl)benzamide, a systematic structure-activity relationship (SAR) study would be the first step in designing next-generation analogues. researchgate.netacs.org The benzamide (B126) core is a common and stable motif in many drugs, capable of forming important hydrogen bonds with biological targets. ontosight.airesearchgate.net

The N-cyclopropyl group is a particularly valuable feature in drug design. It is known to increase a compound's lipophilicity, which can influence its ability to cross biological membranes, and its rigid structure can help lock the molecule into a favorable conformation for binding to a target. ontosight.ainih.gov

Future research would involve the systematic modification of different parts of the molecule:

The Cyclopropyl (B3062369) Group: Altering the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclopentyl) or adding substituents to it could fine-tune the compound's interaction with a target protein.

The Benzene (B151609) Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) onto the phenyl ring can modulate the electronic properties and binding interactions of the molecule. sci-hub.se

The Propan-2-yl (Isopropyl) Group: This group can be replaced with other alkyl groups or more complex functional groups to explore the steric and electronic requirements of the binding pocket of a potential biological target.

This rational design approach would aim to create a library of analogues with diverse chemical properties, which could then be screened to identify compounds with specific, tailored biological profiles.

Table 1: Potential Modifications for Analogue Design

| Molecular Substructure | Proposed Modification | Potential Impact on Biological Profile |

|---|---|---|

| N-cyclopropyl group | Vary cycloalkyl ring size (cyclobutyl, cyclopentyl) | Modify binding affinity and conformational rigidity |

| 4-(propan-2-yl) group | Replace with other alkyl or functional groups (e.g., -CF3, -OCH3) | Alter steric interactions and metabolic stability |

| Benzene Ring | Introduce substituents (e.g., halogens, nitro groups) | Modulate electronic properties and target interactions |

| Amide Linker | Replace with bioisosteres (e.g., thioamide, reverse amide) | Enhance metabolic stability and hydrogen bonding patterns |

Exploration of Novel Therapeutic Areas and Agrochemical Applications

Benzamide derivatives are known to exhibit a vast range of biological activities. ontosight.ai This broad potential suggests that N-cyclopropyl-4-(propan-2-yl)benzamide and its future analogues could be valuable lead compounds in multiple fields.

Therapeutic Areas:

Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents, some of which function as PARP-1 inhibitors, which are crucial for DNA damage repair in cancer cells. sci-hub.senih.gov Screening N-cyclopropyl-4-(propan-2-yl)benzamide against various cancer cell lines could reveal potential antiproliferative effects. nih.gov

Antimicrobial Activity: The benzamide scaffold is present in compounds with antibacterial and antifungal properties. researchgate.netnih.gov Future research could assess this compound's efficacy against clinically relevant pathogens, including drug-resistant strains. sci-hub.se

Neuroleptic and Antipsychotic Activity: Historically, some of the most successful benzamide drugs have been used to treat psychosis and related neurological disorders. nih.gov Analogues could be designed and tested for activity on dopamine (B1211576) and serotonin (B10506) receptors.

Metabolic Diseases: Certain benzamide derivatives have been designed as glucokinase activators for the potential treatment of diabetes. nih.gov This opens another avenue for therapeutic exploration.

Agrochemical Applications: The utility of benzamide derivatives extends beyond medicine into agriculture. Various compounds from this class have been successfully developed as:

Insecticides: Specifically designed benzamides have been patented for their use as agricultural insecticides. google.comnih.gov

Herbicides: The benzamide structure is also a key component in certain commercial herbicides. nih.govgoogle.com

Fungicides: The antifungal properties of benzamides are also relevant for controlling plant pathogens. researchgate.netnih.gov

Screening N-cyclopropyl-4-(propan-2-yl)benzamide and its analogues for these agrochemical applications could lead to the development of new, effective crop protection agents.

Application of Machine Learning and Artificial Intelligence in De Novo Design and Optimization

For N-cyclopropyl-4-(propan-2-yl)benzamide, AI can be applied in several ways:

De Novo Design: Generative AI models can be trained on large libraries of known active compounds, including benzamides, to design entirely new molecules from scratch. mdpi.comnih.gov These models can generate novel analogues of N-cyclopropyl-4-(propan-2-yl)benzamide that are optimized for specific properties, such as high binding affinity to a target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. intimal.edu.mynih.gov

Predictive Modeling: Machine learning algorithms can predict the biological activity, physicochemical properties, and potential toxicity of newly designed analogues before they are synthesized. mdpi.com This in silico screening allows researchers to prioritize the most promising candidates for laboratory testing, saving significant time and resources. nih.gov

Accelerating the Design-Make-Test-Analyze (DMTA) Cycle: By integrating AI-based design with automated synthesis platforms, the entire discovery process can be streamlined. nih.gov AI algorithms can propose new structures, which are then synthesized and tested, and the results are fed back into the model to refine the next round of designs. youtube.com

Investigation of Materials Science and Catalytic Applications

While the primary focus for benzamide derivatives has been their biological activity, their well-defined chemical structures also suggest potential applications in materials science and catalysis. This area represents a largely unexplored frontier for compounds like N-cyclopropyl-4-(propan-2-yl)benzamide.

Supramolecular Chemistry: The amide group is a robust hydrogen bond donor and acceptor. science.gov This property could be exploited to design molecules that self-assemble into highly ordered supramolecular structures, such as liquid crystals or organic gels. The specific shape and rigidity conferred by the cyclopropyl and phenyl groups could influence the packing and properties of these materials.

Polymer Science: Benzamide-containing monomers could potentially be incorporated into novel polymers. The resulting materials might possess unique thermal, mechanical, or optical properties due to the rigid and polar nature of the benzamide unit.

Catalysis: In synthetic chemistry, organic molecules are often used as ligands that bind to metal centers to create catalysts. It is conceivable that analogues of N-cyclopropyl-4-(propan-2-yl)benzamide could be designed to chelate metal ions, forming catalysts for specific organic reactions.

Development as Molecular Probes for Biological Pathway Elucidation

Should N-cyclopropyl-4-(propan-2-yl)benzamide or one of its analogues demonstrate a consistent and potent biological effect, it could be developed into a molecular probe. Molecular probes are powerful tools used in chemical biology to study complex biological systems.

The process would involve chemically modifying the parent compound to include a reporter tag, such as:

A fluorescent dye for visualization in cells via microscopy.

A biotin (B1667282) tag for affinity purification of the target protein(s).

A photo-affinity label to create a permanent covalent bond with its cellular target upon UV light exposure.

By using such a probe, researchers could identify the specific proteins or pathways that the compound interacts with inside a cell. This information is critical for understanding its mechanism of action and can help validate a new drug target.

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a holistic perspective by integrating multiple layers of biological data to understand how a small molecule affects an entire biological system. nih.gov Rather than focusing on a single target, this approach examines the global changes within a cell or organism upon treatment with the compound. nih.gov

If N-cyclopropyl-4-(propan-2-yl)benzamide shows interesting bioactivity, a systems biology approach would involve:

Multi-Omics Analysis: Treating a biological model (e.g., cancer cells) with the compound and then measuring the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). nih.gov

Network Analysis: Using computational tools to analyze this multi-omics data to build a comprehensive map of the cellular pathways affected by the compound. This can reveal the mechanism of action, identify potential off-target effects, and uncover unexpected connections between biological processes.

This integrated approach provides a much deeper understanding of a compound's biological impact than traditional target-based methods and can help prioritize lead compounds for further development. nih.govnih.gov

Q & A

Q. Optimization framework :

- DOE (Design of Experiments) : Vary catalyst loading, solvent polarity, and temperature to identify optimal yield.

- Analytical monitoring : Use TLC or HPLC to track reaction progress and intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide the design of N-cyclopropyl-4-(propan-2-yl)benzamide analogues with enhanced bioactivity?

Answer:

SAR studies focus on modifying substituents to enhance target binding and pharmacokinetics:

- Cyclopropyl group : Critical for conformational rigidity and metabolic stability. Replacement with bulkier groups (e.g., piperidine) may alter receptor affinity .

- Isopropyl substituent : Hydrophobic interactions with binding pockets can be tuned by substituting with electron-withdrawing groups (e.g., nitro, methylsulfinyl) to modulate solubility and potency .

- Benzamide core : Fluorination or chlorination at specific positions (e.g., ortho or para) may enhance enzyme inhibition or antimicrobial activity .

Q. Methodological approach :

- In silico docking : Tools like AutoDock Vina predict binding modes to prioritize analogues.

- Biological assays : Test synthesized analogues against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR .

Basic: What analytical techniques are most reliable for characterizing N-cyclopropyl-4-(propan-2-yl)benzamide and confirming its structural integrity?

Answer:

- NMR spectroscopy : 1H and 13C NMR confirm cyclopropyl and isopropyl group integration. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and crystal packing, essential for patent applications .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C13H17NO: m/z 203.13 [M+H]+) .

Troubleshooting : Discrepancies in purity (e.g., HPLC vs. NMR) require orthogonal methods like LC-MS or elemental analysis .

Advanced: How can computational modeling resolve contradictory data in the biological activity of N-cyclopropyl-4-(propan-2-yl)benzamide derivatives?

Answer:

Contradictions in bioactivity (e.g., inconsistent IC50 values) may arise from:

- Conformational flexibility : Molecular dynamics (MD) simulations (e.g., GROMACS) identify dominant binding poses under physiological conditions .

- Solvent effects : COSMO-RS calculations predict solubility differences impacting assay outcomes .

- Metabolic interference : Use ADMET predictors (e.g., SwissADME) to account for metabolite formation in vitro vs. in vivo .

Validation : Cross-validate computational results with experimental assays under controlled conditions (e.g., standardized cell lines, buffer pH) .

Basic: What are the best practices for evaluating the stability of N-cyclopropyl-4-(propan-2-yl)benzamide under varying storage and experimental conditions?

Answer:

Q. Storage recommendations :

Advanced: How can mechanistic studies elucidate the role of N-cyclopropyl-4-(propan-2-yl)benzamide in modulating enzyme or receptor activity?

Answer:

- Kinetic assays : Measure enzyme inhibition (e.g., Ki, IC50) using fluorogenic substrates or radioligand displacement .

- Mutagenesis : Introduce point mutations in target proteins (e.g., kinases) to identify critical binding residues .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies downstream signaling changes .

Case study : Analogues with methylsulfinyl groups exhibit enhanced hydrogen bonding with catalytic lysine residues in kinase targets .

Basic: What strategies mitigate toxicity concerns during preclinical evaluation of N-cyclopropyl-4-(propan-2-yl)benzamide derivatives?

Answer:

- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment and hERG binding assays for cardiac risk .

- Metabolite profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides) that may cause off-target effects .

- In vivo models : Zebrafish embryos provide rapid toxicity data; rodent studies follow OECD guidelines for LD50 determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.